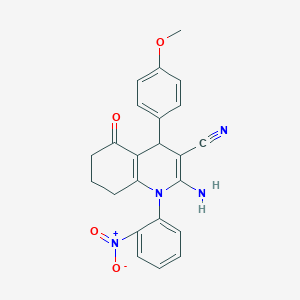
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate is a chemical compound with the molecular formula C21H23NO3S and a molecular weight of 369.47722 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves several steps. One common method includes the reaction of 2-methoxy-5-(piperidine-1-carbothioyl)phenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Análisis De Reacciones Químicas
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the methoxy group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various cellular processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3-methylbenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate ester.
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate: This compound has a chlorine atom instead of a methyl group on the benzoate ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H23NO3S |
|---|---|
Peso molecular |
369.5g/mol |
Nombre IUPAC |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H23NO3S/c1-15-6-8-16(9-7-15)21(23)25-19-14-17(10-11-18(19)24-2)20(26)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3 |
Clave InChI |
NTUZCAZHIIOVTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B387856.png)
![(4Z)-4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B387858.png)


![4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B387863.png)
![(2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B387865.png)
![3-[2-(benzyloxy)-3,5-diiodophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387867.png)
![2-[2-(benzyloxy)-3,5-diiodobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B387868.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)



![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387874.png)
